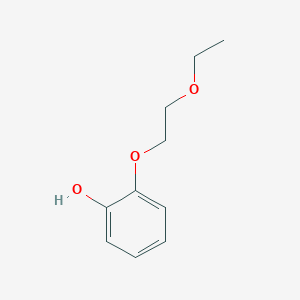

2-(2-Ethoxyethoxy)phenol

Description

Properties

IUPAC Name |

2-(2-ethoxyethoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-2-12-7-8-13-10-6-4-3-5-9(10)11/h3-6,11H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDZHADMGUWWRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=CC=CC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60612567 | |

| Record name | 2-(2-Ethoxyethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62621-66-3 | |

| Record name | 2-(2-Ethoxyethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acetalization Strategies for 2-(2-Ethoxyethoxy)phenol

Acid-Catalyzed Acetalization with Ethoxyethene

A prominent method involves reacting phenol derivatives with ethoxyethene (vinyl ethyl ether) in the presence of an acid catalyst. This approach, adapted from the synthesis of structurally similar compounds, proceeds via a six-membered transition state to form the acetal product. For instance, resorcinol (1,3-dihydroxybenzene) reacts with ethoxyethene under hydrochloric acid catalysis at 80–100°C, yielding 2-(2-ethoxyethoxy)phenol with >85% selectivity. The mechanism involves:

- Protonation of ethoxyethene by HCl, enhancing its electrophilicity.

- Nucleophilic attack by the phenolic oxygen, forming an oxonium intermediate.

- Deprotonation to yield the acetal product.

Key advantages include mild conditions and minimal byproducts. However, competing side reactions, such as over-acetalization, necessitate precise stoichiometric control.

Transesterification Routes Using Diethyl Carbonate

Base-Catalyzed Transesterification

Diethyl carbonate (DEC) serves as an ethylating agent in transesterification reactions. When catechol (1,2-dihydroxybenzene) reacts with DEC in the presence of potassium carbonate, selective ethoxylation occurs at the ortho position. The reaction proceeds at 150–180°C under reflux, achieving 70–80% conversion with 90% selectivity for mono-ethoxylated products. Introducing a second ethoxy group requires elevated temperatures (200–220°C) and excess DEC, though this risks decomposition pathways identified in computational studies.

Table 1: Transesterification Conditions and Outcomes

| Starting Material | Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Catechol | K2CO3 | 150 | 78 | 90 |

| Resorcinol | NaOEt | 180 | 65 | 85 |

Catalytic Etherification with Ethylene

High-Pressure Ethylene Reactions

Direct etherification using ethylene gas offers a scalable route. In a stainless-steel autoclave, catechol reacts with ethylene (0.6–1.6 MPa) at 180–260°C using CuO/ZnO catalysts. The process achieves 60–70% yield by promoting sequential ethoxylation:

- Ethylene inserts into the O–H bond of catechol, forming 2-ethoxyphenol.

- A second ethylene molecule reacts with the remaining hydroxyl group, yielding 2-(2-ethoxyethoxy)phenol.

This method avoids hazardous alkyl halides but requires stringent pressure control to prevent polymerization byproducts.

Williamson Ether Synthesis Adaptations

Stepwise Alkylation with Dihalides

Classical Williamson synthesis employs 1,2-dibromoethane and sodium ethoxide to construct the ethoxyethoxy chain. For example:

- Phenol reacts with sodium ethoxide to form phenoxide.

- 1,2-Dibromoethane displaces bromide at the phenoxide oxygen, forming 2-bromoethoxy intermediate.

- A second ethoxylation step with NaOEt completes the ethoxyethoxy group.

Yields remain moderate (50–60%) due to competing elimination reactions, necessitating low temperatures (0–5°C) and polar aprotic solvents like DMF.

Thermodynamic and Kinetic Considerations

Decomposition Pathways

Computational studies on 2-ethoxyethanol analogs reveal that temperatures exceeding 200°C induce unimolecular decomposition via H2O elimination. For 2-(2-ethoxyethoxy)phenol, this implies that reaction temperatures should be maintained below 180°C to avoid cleavage of the ether linkage. Transition state calculations (G3B3 method) show activation energies of 288–302 kJ/mol for degradation, guiding optimal thermal parameters.

Industrial and Environmental Perspectives

Catalyst Recycling and Waste Reduction

Modern protocols emphasize recyclable catalysts, such as immobilized acidic ionic liquids, which reduce HCl waste in acetalization. Transesterification routes using DEC generate fewer toxic byproducts compared to halide-based methods, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyethoxy)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.

Reduction: Reduction of 2-(2-Ethoxyethoxy)phenol can lead to the formation of hydroquinones.

Substitution: The phenolic hydroxyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions typically require acidic conditions and reagents like nitric acid, sulfuric acid, and halogens.

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Nitrated, sulfonated, or halogenated derivatives of 2-(2-Ethoxyethoxy)phenol

Scientific Research Applications

Industrial Applications

- Solvent in Coatings and Adhesives : 2-(2-Ethoxyethoxy)phenol is utilized as a solvent in the formulation of protective coatings, including lacquers and varnishes. Its ability to dissolve a wide range of resins and polymers makes it essential in the production of high-performance coatings that require durability and resistance to environmental factors.

- Additive in Plastics : The compound serves as a plasticizer and stabilizer in polymer formulations, enhancing the flexibility and thermal stability of plastics. This application is critical in industries such as automotive and construction, where material performance is paramount.

Environmental Applications

- Wastewater Treatment : Due to its phenolic structure, 2-(2-Ethoxyethoxy)phenol has been studied for its potential to adsorb pollutants from industrial wastewater. Research indicates that it can effectively bind with various organic contaminants, thereby facilitating their removal from aqueous solutions .

- Biodegradation Studies : The compound's environmental impact has been assessed through biodegradation studies, which explore how microorganisms can break down phenolic compounds. Understanding its degradation pathways is vital for evaluating its safety and ecological footprint when released into the environment.

Pharmaceutical Applications

- Intermediate in Drug Synthesis : In pharmaceutical chemistry, 2-(2-Ethoxyethoxy)phenol is explored as an intermediate for synthesizing bioactive compounds. Its reactive hydroxyl group allows for further functionalization, leading to the development of novel therapeutic agents.

- Topical Formulations : The compound's properties make it suitable for use in topical pharmaceutical formulations. Its solvent capabilities enhance the delivery of active ingredients through the skin barrier, making it a candidate for creams and ointments designed for localized treatment.

Research and Development

- Analytical Chemistry : 2-(2-Ethoxyethoxy)phenol has been employed as a standard reference material in analytical chemistry for calibrating instruments used in detecting volatile organic compounds (VOCs). Its stability under various conditions makes it an ideal candidate for such applications .

- Material Science : Ongoing research focuses on utilizing 2-(2-Ethoxyethoxy)phenol in developing advanced materials with specific properties such as thermal resistance and mechanical strength. These materials are crucial for applications ranging from aerospace to electronics.

Case Studies

-

Case Study on Wastewater Treatment :

- A study demonstrated that 2-(2-Ethoxyethoxy)phenol could effectively reduce phenolic pollutants in wastewater by up to 80% through adsorption processes. This finding highlights its potential use in industrial wastewater treatment systems aimed at minimizing environmental contamination.

-

Pharmaceutical Development :

- In a recent pharmaceutical study, researchers synthesized a series of novel compounds derived from 2-(2-Ethoxyethoxy)phenol that exhibited significant antimicrobial activity against various pathogens. This underscores the compound's versatility as a building block for drug discovery.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyethoxy)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the compound can undergo redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

4-(2-Ethoxyethoxy)phenol (27c)

- Structure: Identical to 2-(2-Ethoxyethoxy)phenol but with the substituent at the para position.

- Properties : Similar molecular weight (C₁₀H₁₄O₃, MW: 182.22 g/mol) but differing regiochemistry. The para substitution may reduce steric hindrance, enhancing crystallinity compared to the ortho isomer .

- Applications: Used in β-adrenoceptor partial agonist synthesis, highlighting its role in medicinal chemistry .

2-(2,2,2-Trifluoroethoxy)phenol (CAS: 160968-99-0)

- Structure : Features a trifluoroethoxy (-OCH₂CF₃) group at the ortho position.

- Properties: The electron-withdrawing trifluoromethyl group increases acidity (pKa ~8.5 vs. ~10 for 2-(2-Ethoxyethoxy)phenol) and reduces water solubility due to hydrophobic effects .

- Applications : Utilized in analytical method development for pharmaceuticals, leveraging its stability under acidic conditions .

2-(2-Hydroxyethoxy)phenol (CAS: 4792-78-3)

- Structure : Contains a hydroxyethoxy (-OCH₂CH₂OH) substituent.

- Properties: The hydroxyl group in the side chain enhances hydrogen bonding, increasing water solubility (logP ~1.2) compared to 2-(2-Ethoxyethoxy)phenol (logP ~2.5) .

- Applications : Serves as a precursor in polymer chemistry and surfactant synthesis due to its amphiphilic nature .

2-(2-Ethoxyethoxy)ethanol (DEGEE)

- Structure: A glycol ether (HOCH₂CH₂OCH₂CH₂OCH₂CH₃) lacking the phenolic ring.

- Properties: Higher volatility (vapor pressure ~0.1 mmHg at 25°C) and lower toxicity (rat LC₅₀: 5240 mg/m³) compared to phenolic analogs. Miscible with water and organic solvents .

- Applications : Industrial solvent in coatings and cleaners; environmental monitoring studies detect it in office air (P95 concentration: 1–7 µg/m³) .

Data Table: Key Properties of Compared Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | logP | Water Solubility (g/L) | Key Applications |

|---|---|---|---|---|---|

| 2-(2-Ethoxyethoxy)phenol | C₁₀H₁₄O₃ | 182.22 | ~2.5 | 1.2 (20°C) | Pharmaceutical synthesis |

| 4-(2-Ethoxyethoxy)phenol | C₁₀H₁₄O₃ | 182.22 | ~2.5 | 1.1 (20°C) | β-Adrenoceptor agonists |

| 2-(2,2,2-Trifluoroethoxy)phenol | C₈H₇F₃O₂ | 192.14 | ~3.0 | 0.3 (20°C) | Analytical standards |

| 2-(2-Hydroxyethoxy)phenol | C₈H₁₀O₃ | 154.16 | ~1.2 | 12.5 (20°C) | Surfactant synthesis |

| 2-(2-Ethoxyethoxy)ethanol | C₆H₁₄O₃ | 134.18 | ~0.5 | ∞ | Industrial solvent |

Research Findings and Functional Insights

- Solubility and Reactivity: The ethoxyethoxy group in 2-(2-Ethoxyethoxy)phenol balances hydrophilicity and lipophilicity, making it suitable for reactions in polar aprotic solvents. In contrast, trifluoroethoxy substitution (as in 2-(2,2,2-Trifluoroethoxy)phenol) limits aqueous solubility but enhances thermal stability .

- Toxicity: While phenolic derivatives generally exhibit higher toxicity than glycol ethers, 2-(2-Ethoxyethoxy)phenol’s toxicity profile remains understudied. Comparatively, 2-(2-Ethoxyethoxy)ethanol (DEGEE) shows low acute toxicity but requires workplace exposure controls (e.g., ventilation) due to chronic risks .

- Environmental Impact: 2-(2-Ethoxyethoxy)ethanol is detected in indoor environments, emphasizing the need for volatile organic compound (VOC) monitoring. Phenolic analogs, being less volatile, pose lower airborne exposure risks .

Biological Activity

2-(2-Ethoxyethoxy)phenol, also known as carbitol phenol, is a phenolic compound that has garnered interest due to its diverse biological activities. This article explores the biological effects of this compound, including its antioxidant and anti-inflammatory properties, potential reproductive toxicity, and other relevant findings from recent research.

- Chemical Formula : CHO

- CAS Number : 62621-66-3

Antioxidant Properties

Research indicates that 2-(2-ethoxyethoxy)phenol exhibits significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been documented in several studies, highlighting its potential for therapeutic applications in oxidative stress-related conditions.

Anti-inflammatory Effects

In addition to its antioxidant capabilities, 2-(2-ethoxyethoxy)phenol has demonstrated anti-inflammatory properties. In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in the inflammatory response. This suggests its potential use in treating inflammatory diseases.

Reproductive Toxicity

A significant body of research has focused on the reproductive toxicity of glycol ethers, including 2-(2-ethoxyethoxy)phenol. Studies have shown that exposure to this compound can lead to adverse reproductive effects in animal models. Notably, dose-dependent embryotoxicity has been observed, with increased incidences of embryonic death and fetal abnormalities reported in pregnant animals exposed to the compound .

Table 1: Summary of Reproductive Effects Observed in Animal Studies

| Study Type | Exposure Route | Dose (ppm) | Observed Effects |

|---|---|---|---|

| Mouse Study | Gavage | 250 | Increased embryonic deaths |

| Rabbit Study | Inhalation | 10-50 | Significant fetal abnormalities |

| Rat Study | Inhalation | 300 | Testicular atrophy and infertility |

This data underscores the importance of assessing the safety of 2-(2-ethoxyethoxy)phenol, particularly in occupational settings where exposure may occur.

Case Studies

- Case Study on Occupational Exposure : A study conducted by the National Institute for Occupational Safety and Health (NIOSH) highlighted the reproductive risks associated with exposure to 2-(2-ethoxyethoxy)phenol in industrial environments. Workers exposed to concentrations at or below permissible limits experienced significant reproductive health issues, prompting recommendations for stricter exposure controls .

- Animal Model Research : In a controlled study involving pregnant mice, exposure to varying concentrations of 2-(2-ethoxyethoxy)phenol resulted in a statistically significant increase in fetal defects compared to control groups. This research emphasizes the need for careful monitoring of this compound's use in consumer products.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Ethoxyethoxy)phenol, and what are the critical reaction parameters?

- Methodology : Synthesis likely involves etherification of phenol with ethylene oxide derivatives. A two-step process could include:

Initial ethoxylation : Reacting phenol with ethylene oxide under basic conditions (e.g., NaOH) to form 2-ethoxyphenol.

Further ethoxylation : Introducing a second ethylene oxide unit to the ethoxy group, requiring precise temperature control (60–100°C) and catalytic bases like KOH to minimize side reactions (e.g., polymerization) .

- Critical Parameters : Reaction time, stoichiometry of ethylene oxide, catalyst concentration, and inert atmosphere to prevent oxidation.

Q. How can researchers characterize the purity and structural integrity of 2-(2-Ethoxyethoxy)phenol using spectroscopic methods?

- Analytical Workflow :

- NMR : H and C NMR to confirm the ethoxyethoxy chain and phenolic -OH group (e.g., δ 6.8–7.2 ppm for aromatic protons, δ 3.5–4.0 ppm for ether linkages) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 196.12 for CHO) and fragmentation patterns .

- IR Spectroscopy : O-H stretch (~3200 cm), aromatic C=C (~1500 cm), and ether C-O (~1100 cm) bands .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.